molecular formula C17H19ClN4O3 B5563609 8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5563609
M. Wt: 362.8 g/mol
InChI Key: NVQPZVPLSXWYON-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes an imidazo[1,2-a]pyridine ring, which is a fused ring system involving an imidazole ring and a pyridine ring . This type of structure is often found in pharmaceuticals and other biologically active compounds.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazo[1,2-a]pyridine ring system, followed by various functional group interconversions to install the carbonyl, ethyl, and spirocyclic components. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an imidazo[1,2-a]pyridine ring with a chlorine substituent, a carbonyl group, an ethyl group, and a spirocyclic structure involving an oxa (oxygen) atom and a diazaspiro (nitrogen) atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine ring, the carbonyl group, and the spirocyclic structure. The chlorine atom could potentially be a site for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding might influence its solubility properties .

Scientific Research Applications

Anticancer and Antidiabetic Applications

A study explored the development of novel series of spirothiazolidines analogs, including derivatives similar to the specified compound, showing significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds demonstrated higher therapeutic indices for both alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic applications compared to the control, Acarbose (E. M. Flefel et al., 2019).

Antifungal Agents and Chitin Synthase Inhibitors

Research on 2,8-diazaspiro[4.5]decan-1-one derivatives aimed at discovering new antifungal agents revealed that some compounds exhibited moderate to excellent potency against chitin synthase (CHS), a key enzyme in fungal cell wall synthesis. Certain derivatives demonstrated potent inhibitory activity, comparable to polyoxin B, and showed selective antifungal activities, highlighting their potential as chitin synthase inhibitors and antifungal agents (Bing Li et al., 2019).

Antitumor Activities

The synthesis and biological evaluation of novel thiazole-based derivatives, including structures related to the query compound, were conducted to assess their potential antitumor and antifungal effects. Some of these compounds exhibited significant GI50 ranges in in vitro assays against various human tumor cell lines, alongside promising antifungal properties against Candida albicans and Cryptococcus neoformans. This research indicates the dual potential of these compounds as antitumor and antifungal agents (Juan E. Ramírez et al., 2015).

Novel Synthesis and Biological Evaluation

Another study focused on the design and synthesis of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. These compounds were evaluated for their antimicrobial activities in vitro, with some displaying moderated to excellent inhibitory activities against chitin synthase, showcasing their potential as novel antifungal agents with selective activity (Bing Li et al., 2019).

properties

IUPAC Name

8-(6-chloroimidazo[1,2-a]pyridine-2-carbonyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c1-2-20-11-17(25-16(20)24)5-7-21(8-6-17)15(23)13-10-22-9-12(18)3-4-14(22)19-13/h3-4,9-10H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQPZVPLSXWYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=CN4C=C(C=CC4=N3)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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